2-methoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
2-METHOXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound that features a benzodiazole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzene, methylbenzyl chloride, and benzoyl chloride, under conditions such as refluxing in organic solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted benzamides, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHOXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE: shares structural similarities with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of 2-METHOXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methylphenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-methoxy-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c1-18-9-3-4-10-19(18)17-28-22-13-7-6-12-21(22)27-24(28)15-16-26-25(29)20-11-5-8-14-23(20)30-2/h3-14H,15-17H2,1-2H3,(H,26,29) |
InChI Key |
MEGRIHLSDWSJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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